molecular formula C9H10N2O3 B14641399 Ethoxycarbonylimino-oxido-phenyl-azanium CAS No. 56751-20-3

Ethoxycarbonylimino-oxido-phenyl-azanium

Cat. No.: B14641399
CAS No.: 56751-20-3
M. Wt: 194.19 g/mol
InChI Key: PXLUEWJRYWSFLE-UHFFFAOYSA-N
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Description

Ethoxycarbonylimino-oxido-phenyl-azanium is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.1873 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethoxycarbonylimino-oxido-phenyl-azanium typically involves the use of carbamate protecting groups for amines. These protecting groups can be installed and removed under relatively mild conditions . One common method involves the use of t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the use of carbamate protecting groups suggests that the compound can be synthesized on a larger scale using similar methods as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: Ethoxycarbonylimino-oxido-phenyl-azanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for tandem aza-Heck–Suzuki and aza-Heck–carbonylation reactions . These reactions provide access to complex, stereogenic secondary lactams with high diastereoselectivity .

Major Products: The major products formed from these reactions include complex lactams and other nitrogen-containing heterocycles . These products are valuable intermediates for the synthesis of various bioactive molecules.

Scientific Research Applications

Ethoxycarbonylimino-oxido-phenyl-azanium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex heterocycles. In biology and medicine, it is studied for its potential therapeutic properties. In industry, it is used in the synthesis of various chemical products .

Mechanism of Action

Properties

CAS No.

56751-20-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethoxycarbonylimino-oxido-phenylazanium

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)10-11(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

PXLUEWJRYWSFLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=[N+](C1=CC=CC=C1)[O-]

Origin of Product

United States

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